molecular formula C8H10O2P+ B1588626 Ethyl phenylphosphinate CAS No. 2511-09-3

Ethyl phenylphosphinate

Cat. No. B1588626
CAS RN: 2511-09-3
M. Wt: 169.14 g/mol
InChI Key: YJSXLGKPMXKZJR-UHFFFAOYSA-N
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Description

Ethyl phenylphosphinate (EPP) is an organophosphorus compound that has been used in various scientific applications for decades. It is a colorless, odorless, and moderately volatile liquid with a flash point of 119°C and a boiling point of 158°C. EPP is widely used in synthesis, research, and development due to its unique properties. It is a versatile compound with a variety of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

Ethyl phenylphosphinate is utilized in the preparation of various phosphinate compounds. For instance, it has been used in the synthesis of diastereoisomeric pairs of ethyl {(3-hydroxypropyl)-aminomethyl}phenylphosphinates and cyclic aminomethanephosphinates, which were characterized by NMR and X-ray crystallography (González-Juárez et al., 2006).

2. Biocatalytic Applications

Ethyl phenylphosphinate has been involved in biocatalytic processes. A study explored the kinetic resolution of ethyl (1-hydroxyethyl)phenylphosphinate using enzymatic esterification and hydrolysis, achieving high enantiomeric excesses (Majewska et al., 2006).

3. Corrosion Inhibition

Research has been conducted on the corrosion inhibition efficiency of certain α-aminophosphonic acids derived from ethyl phenylphosphinate. These compounds showed potential as corrosion inhibitors for mild steel in acidic solutions, with their efficiency analyzed using various spectroscopic and electrochemical methods (Djenane et al., 2019).

4. Palladium-Catalyzed Chemical Reactions

Ethyl phenylphosphinate has been used in palladium-catalyzed regioselective addition reactions with terminal acetylenes. The study showed ligand- and solvent-dependent regioselectivity, highlighting its versatility in organic synthesis (Nune & Tanaka, 2007).

5. Synthesis of Bifunctional P-Chiral Compounds

Another application is in the synthesis of bifunctional P-chiral hydroxy phosphinates. Ethyl phenylphosphinate was used as a substrate in lipase-catalyzed acylation reactions, leading to high enantiomeric excesses of the desired products (Shioji et al., 2003).

6. Metal Complex Formation

Research into the formation of metal complexes involving ethyl phenylphosphinate has been documented. For example, studies on ruthenium(II) complexes containing bis(2-(diphenylphosphino)ethyl)phenylphosphine showcased their potential in the field of inorganic chemistry (Albinati et al., 1993).

properties

IUPAC Name

ethoxy-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSXLGKPMXKZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl phenylphosphinate

CAS RN

2511-09-3
Record name Phosphinic acid, phenyl-, ethyl ester
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Record name Ethyl phenylphosphinate
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Record name Phosphinic acid, P-phenyl-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
P Majewska, P Kafarski, B Lejczak, I Bryndal… - Tetrahedron: Asymmetry, 2006 - Elsevier
… Racemic ethyl hydroxy(phenyl)methane(P-phenyl)phosphinate 1, obtained by the classical addition of ethyl phenylphosphinate to benzaldehyde, 12 was converted into ethyl butyryloxy(…
Number of citations: 28 www.sciencedirect.com
SK Nune, M Tanaka - Chemical communications, 2007 - pubs.rsc.org
Palladium–1,2-bis(diphenylphosphino)ethane complex catalyses regioselective Markovnikov addition of ethyl phenylphosphinate to terminal alkynes in toluene, while the use of tri-tert-…
Number of citations: 32 pubs.rsc.org
P Majewska - Phosphorus, Sulfur, and Silicon and the Related …, 2019 - Taylor & Francis
… -aldol addition of ethyl phenylphosphinate and phenylglyoxylic acid. This type of reaction has been repeatedly tested successfully also using ethyl phenylphosphinate and glyoxylic acid …
Number of citations: 1 www.tandfonline.com
T Murai, C Tomizawa - Journal of Environmental Science & Health …, 1976 - Taylor & Francis
… One was the cleavage of PS bond to produce O-ethyl phenylphosphinate and dibenzyl disulfide… O-Ethyl phenylphosphinate, O-benzyl O-ethyl phenylphosphonate and O-benzyl O-ethyl …
Number of citations: 29 www.tandfonline.com
HP Benschop, CAG Konings… - Journal of the …, 1980 - pubs.rsc.org
… The photoreduction in benzene also proceeds readily in complete absence of EtOH, leading to 0-ethyl diphenylphosphinate and 0-ethyl phenylphosphinate as the major reaction …
Number of citations: 2 pubs.rsc.org
EE Korshin, OK Pozdeev - Tetrahedron, 2013 - Elsevier
A combination of intramolecularization and tandem reaction methodologies has been applied to the synthesis of diethylammonium[1-hydroxy-1-(2-hydroxyphenyl)ethyl]phosphonates …
Number of citations: 5 www.sciencedirect.com
Z Yang, X Gu, LB Han, JJ Wang - Chemical Science, 2020 - pubs.rsc.org
… To begin the investigation, phenylacetylene 1a and ethyl phenylphosphinate 2a were chosen … When the amount of ethyl phenylphosphinate 2a was increased to 6 equiv., the yield was …
Number of citations: 56 pubs.rsc.org
DG Hewitt - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… 11" Ethyl Phenylphosphinate … Ethyl phenylphosphinate, PhPH(=O)OEt, is conveniently prepared in one step by the reaction of phosphinic acid with ethyl chloroformate in the …
Number of citations: 30 www.publish.csiro.au
Y Bai, N Liu, S Wang, S Wang, S Ning, L Shi, L Cui… - Organic …, 2019 - ACS Publications
… As shown in Table 3, ethyl phenylphosphinate and diphenylphosphine oxide participated in the … In most cases, ethyl phenylphosphinate and diphenylphosphine oxide showed higher …
Number of citations: 72 pubs.acs.org
GR Van den Berg, D Platenburg… - Journal of the Chemical …, 1971 - pubs.rsc.org
… Sumnzary Ethylation of ethyl phenylphosphinate (I) via ethyl trimethylsilyl phenylphosphonite … Thus, alkylation of the sodium salt (IV) of ethyl phenylphosphinate [obtained from (I), ccg -…
Number of citations: 12 pubs.rsc.org

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